Cas no 35303-14-1 (1H-Benzo[b]fluorene-5,10-dione,1,3-bis(acetyloxy)-11-diazo-2,3,4,11-tetrahydro-2,4,9-trihydroxy-2-methyl-,(1R,2R,3R,4S)-)
![1H-Benzo[b]fluorene-5,10-dione,1,3-bis(acetyloxy)-11-diazo-2,3,4,11-tetrahydro-2,4,9-trihydroxy-2-methyl-,(1R,2R,3R,4S)- structure](https://de.kuujia.com/scimg/cas/35303-14-1x500.png)
35303-14-1 structure
Produktname:1H-Benzo[b]fluorene-5,10-dione,1,3-bis(acetyloxy)-11-diazo-2,3,4,11-tetrahydro-2,4,9-trihydroxy-2-methyl-,(1R,2R,3R,4S)-
1H-Benzo[b]fluorene-5,10-dione,1,3-bis(acetyloxy)-11-diazo-2,3,4,11-tetrahydro-2,4,9-trihydroxy-2-methyl-,(1R,2R,3R,4S)- Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 1H-Benzo[b]fluorene-5,10-dione,1,3-bis(acetyloxy)-11-diazo-2,3,4,11-tetrahydro-2,4,9-trihydroxy-2-methyl-,(1R,2R,3R,4S)-
- (1R,2R,3R,4S)-1,3-diacetyloxy-11-diazonio-2,4,10-trihydroxy-2-methyl-9-oxo-3,4-dihydro-1H-benzo[b]fluoren-5-olate
- Q27114678
- CHEBI:31751
- 1,3-Bis(acetyloxy)-11-diazonio-2,4,9-trihydroxy-2-methyl-10-oxo-2,3,4,10-tetrahydro-1H-benzo[b]fluoren-5-olate
- (1R,2R,3R,4S)-11-diazo-2,4,9-trihydroxy-2-methyl-5,10-dioxo-2,3,4,5,10,11-hexahydro-1H-benzo[b]fluorene-1,3-diyl diacetate
- CHEMBL215875
- 35303-14-1
- FL-120D
- 5H-Benzo(b)carbazole-5-carbonitrile, 2,4-bis(acetyloxy)-1,2,3,4,6,11-hexahydro-1,3,7-trihydroxy-3-methyl-6,11-dioxo-
- DTXSID80956738
- BRN 0505073
- SCHEMBL3890061
- Kinamycin D
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- Inchi: InChI=1S/C22H18N2O9/c1-7(25)32-20-15-13(19(30)21(22(20,3)31)33-8(2)26)12-14(16(15)24-23)18(29)11-9(17(12)28)5-4-6-10(11)27/h4-6,19-21,30-31H,1-3H3,(H-,27,28,29)/t19-,20+,21+,22+/m0/s1
- InChI-Schlüssel: MMPWFGWAKNXPLJ-DXBBTUNJSA-N
- Lächelt: CC(O[C@@H]1[C@@H](O)C2C3=C([O-])C4=CC=CC(=O)C4=C(O)C3=C([N+]#N)C=2[C@@H](OC(=O)C)[C@@]1(C)O)=O
Berechnete Eigenschaften
- Genaue Masse: 454.10123
- Monoisotopenmasse: 454.10123
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 3
- Anzahl der Akzeptoren für Wasserstoffbindungen: 10
- Schwere Atomanzahl: 33
- Anzahl drehbarer Bindungen: 4
- Komplexität: 1280
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 4
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0
- Topologische Polaroberfläche: 182
Experimentelle Eigenschaften
- Siedepunkt: °Cat760mmHg
- Flammpunkt: °C
1H-Benzo[b]fluorene-5,10-dione,1,3-bis(acetyloxy)-11-diazo-2,3,4,11-tetrahydro-2,4,9-trihydroxy-2-methyl-,(1R,2R,3R,4S)- Verwandte Literatur
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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2. Calixarene-facilitated transfer of alkali metal ions across the polarised liquid–liquid interfaceJoanna Wickens,Robert A. W. Dryfe,Francis S. Mair,Robin G. Pritchard,Roy Hayes,Damien W. M. Arrigan New J. Chem., 2000,24, 149-154
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
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